molecular formula C15H8ClFO4S B2803350 3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one CAS No. 950257-28-0

3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2803350
CAS No.: 950257-28-0
M. Wt: 338.73
InChI Key: ZRRNDLWGNKOSTD-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one is a sulfonylated coumarin derivative characterized by a benzenesulfonyl group substituted with chlorine and fluorine at the 3- and 4-positions, respectively. Its molecular formula is C₁₅H₈ClFO₄S, with a molecular weight of 338.74 g/mol (). It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 rotatable bonds, which influence its pharmacokinetic behavior ().

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFO4S/c16-11-8-10(5-6-12(11)17)22(19,20)14-7-9-3-1-2-4-13(9)21-15(14)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRNDLWGNKOSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one typically involves a multi-step process. One common method starts with the preparation of the chromenone core, followed by the introduction of the 3-chloro-4-fluorophenylsulfonyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.

  • Step 1: Synthesis of Chromenone Core

      Reagents: Salicylaldehyde, acetic anhydride

      Conditions: Reflux in the presence of a base such as pyridine

      Product: 2H-chromen-2-one

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane, room temperature

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux

    Substitution: Sodium methoxide, methanol, reflux

Major Products

    Oxidation: Quinones

    Reduction: Corresponding sulfides

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl or methoxy groups on the coumarin core (e.g., 7-OH in ) improve polarity but reduce membrane permeability compared to halogenated derivatives.

Antimicrobial Activity

  • 3-(5-(m-tolyl)-4,5-dihydroisoxazol-3-yl)-2H-chromen-2-one (SR3) : Exhibited MIC of 3.12 µg/ml against bacterial strains due to isoxazole-mediated interactions ().
  • 3-(4-(4-Bromophenyl)-1,3-thiazol-2-yl)-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one : Structural complexity may enhance multi-target inhibition ().

Antiviral Activity

  • 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives : Inhibited Parvovirus B19 replication in cell lines (UT7/EpoS1 and EPCs) via modulation of viral entry or replication machinery ().
  • Sulfonylated coumarins: No direct antiviral data, but halogenation may mimic motifs in known antiviral agents ().

Enzyme Inhibition

  • 3-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-one : Showed acetylcholinesterase (AChE) inhibition comparable to donepezil, a reference drug ().
  • 3-(Bromoacetyl)coumarin derivatives : Used as intermediates for synthesizing enzyme inhibitors ().

Structure-Activity Relationship (SAR) Insights

Halogen Effects :

  • Fluorine at the 4-position () enhances metabolic stability via C-F bond strength.
  • Chlorine at the 3-position () increases electrophilicity, improving interactions with nucleophilic enzyme residues.

Sulfonyl Group Role :

  • The benzenesulfonyl moiety acts as a hydrogen bond acceptor , critical for target binding ().

Coumarin Core Modifications :

  • 7-Hydroxy or methoxy substitutions () alter solubility and redox properties.
  • Thiazole/isoxazole hybrids () introduce planar heterocycles, enhancing π-π stacking with aromatic residues in enzymes.

Biological Activity

3-(3-Chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one, also known by its CAS number 950257-28-0, is a synthetic compound belonging to the class of chromenones. Its unique structure, characterized by a chromenone core and a sulfonyl group, suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H10ClFO4SC_{16}H_{10}ClFO_{4}S, with a molecular weight of approximately 352.8 g/mol. The compound features a sulfonyl group that is known for its ability to interact with various biological targets, potentially leading to enzyme inhibition and modulation of cellular pathways.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. Preliminary studies indicate that the sulfonyl group may inhibit enzyme activity by binding to active sites, while the chromenone core could interact with DNA or other cellular components, influencing cell signaling pathways related to growth and apoptosis .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description
Enzyme Inhibition Potential inhibition of specific enzymes involved in metabolic pathways.
Anticancer Properties Investigated for its ability to induce apoptosis in cancer cell lines.
Anti-inflammatory Effects Exhibits potential in reducing inflammation through modulation of signaling pathways.
Antioxidant Activity May possess properties that scavenge free radicals and reduce oxidative stress.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has indicated that compounds similar to this compound can inhibit matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis and tissue remodeling . This suggests that our compound may also exhibit similar properties.
  • Anticancer Activity : A study involving derivatives of chromenones demonstrated their effectiveness in inducing apoptosis in various cancer cell lines, including breast and colon cancer cells . The mechanism was linked to the activation of caspase pathways.
  • Anti-inflammatory Potential : In vitro assays have shown that certain chromenone derivatives can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases .

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